
2-Ethenylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylpropane-1,3-diol: is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone with an ethenyl group (-CH=CH2) at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylpropane-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. For instance, the reaction of an alkene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol . Another method involves the hydroboration-oxidation of alkenes, where the alkene is first treated with borane (BH3) and then oxidized with hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. One such method is the catalytic hydrogenation of acrolein (CH2=CHCHO) followed by hydrolysis. This process is efficient and can be scaled up for commercial production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides, ethers.
Applications De Recherche Scientifique
Chemistry: 2-Ethenylpropane-1,3-diol is used as a building block in organic synthesis. It can be used to synthesize various polymers and copolymers, which have applications in coatings, adhesives, and sealants .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving diols .
Industry: Industrially, this compound is used in the production of polyesters and polyurethanes. These materials are used in the manufacture of plastics, foams, and fibers .
Mécanisme D'action
The mechanism of action of 2-ethenylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a good candidate for use as a solvent or reactant in chemical reactions. The ethenyl group can undergo polymerization reactions, leading to the formation of long-chain polymers .
Comparaison Avec Des Composés Similaires
1,3-Propanediol: Similar to 2-ethenylpropane-1,3-diol but lacks the ethenyl group.
2-Ethyl-1,3-propanediol: Similar structure but with an ethyl group instead of an ethenyl group.
1,2-Ethanediol (Ethylene Glycol): A simpler diol with two hydroxyl groups on adjacent carbons.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ethenyl groups, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
922167-76-8 |
|---|---|
Formule moléculaire |
C5H10O2 |
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
2-ethenylpropane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-2-5(3-6)4-7/h2,5-7H,1,3-4H2 |
Clé InChI |
MFTUNRMUCZGYSG-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


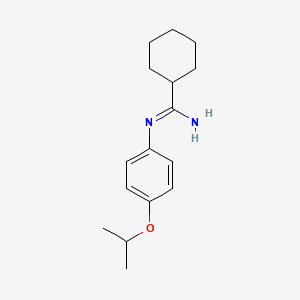
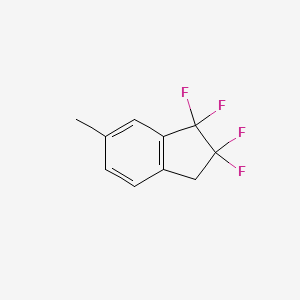

![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
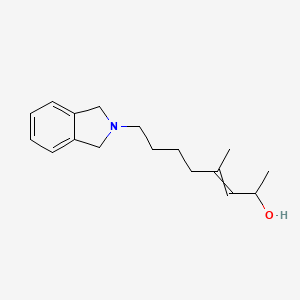
![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)
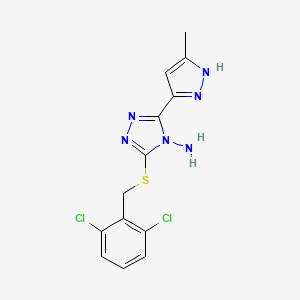

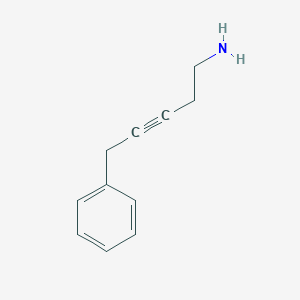
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
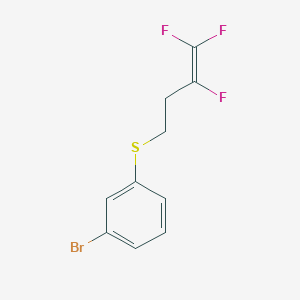
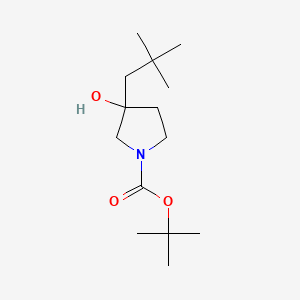
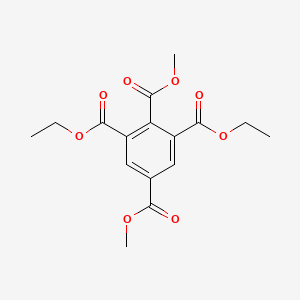
![2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12625604.png)
